N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(17-9-8-12-4-2-1-3-5-12)13-6-7-14(20-19-13)21-11-16-10-18-21/h1-7,10-11H,8-9H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISBEXPKLXUKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NN=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves the reaction of a pyridazine derivative with a triazole precursor. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis . This method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method due to its efficiency and eco-friendliness. The use of continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its anticancer, antidiabetic, and antimicrobial properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and pyridazine moieties. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Pyridazine Derivatives with Alternative Heterocycles
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine (–5):
- Structural Differences : Replaces the 1,2,4-triazole with a pyrazole ring and substitutes the carboxamide with an amine-linked phenyl group.
- Synthesis : Prepared via nucleophilic substitution of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine with aniline in xylene .
- Properties : The pyrazole ring introduces distinct electronic effects (reduced basicity compared to triazole) and alters intermolecular interactions (e.g., hydrogen bonding and π–π stacking) .
- Applications : Pyrazolylpyridazines are less commonly associated with antifungal activity but may serve as intermediates for agrochemicals or kinase inhibitors.
Key Contrast: The triazole in the target compound likely enhances antifungal potency due to its known role in inhibiting fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase) .
β-(1,2,4-Triazol-1-yl)Alanine Derivatives (–2)
- Structural Features: Amino acid derivatives with triazole substituents, such as N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine.
- Synthesis : Synthesized via regioselective alkylation of 1H-1,2,4-triazole with oxazoline derivatives, followed by ring-opening and oxidation .
- Applications: Primarily metabolites of fungicides (e.g., myclobutanil) or herbicides (e.g., 3-amino-1,2,4-triazole) .
- Comparison: Unlike the pyridazine-based target compound, these amino acid analogs are non-proteinogenic and function as biosynthetic intermediates or degradation products. Their polar carboxylate groups limit membrane permeability, reducing direct antimicrobial utility compared to lipophilic pyridazine derivatives.
Antifungal Activity of Triazole-Containing Compounds ()
Fluorometric screening using Alamar Blue identified imidazolylindol-propanol derivatives with potent antifungal activity (MIC = 0.001 μg/mL against Candida albicans) .
Table 1: Comparative Analysis of Key Compounds
Biological Activity
N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridazine ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have demonstrated that compounds containing the triazole and pyridazine scaffolds exhibit notable anticancer properties. For instance, derivatives similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 12e | A549 | 1.06 ± 0.16 | c-Met kinase inhibition |
| 12e | MCF7 | 1.23 ± 0.18 | Apoptosis induction |
| 12e | HeLa | 2.73 ± 0.33 | Cell cycle arrest |
The compound exhibited significant cytotoxicity against A549, MCF7, and HeLa cell lines with IC50 values indicating strong potential for further development as an anticancer agent .
Anticonvulsant Activity
In addition to its anticancer properties, research has shown that triazole derivatives can possess anticonvulsant effects. For example, studies indicated that compounds with similar structures demonstrated protection against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ):
| Compound | ED50 (mg/kg) | Protection (%) |
|---|---|---|
| 11a | 50.8 | 87.5 |
| 11b | 54.8 | 80.0 |
These findings suggest that this compound may also be explored for its potential in treating epilepsy .
Case Study: In Vitro Evaluation of Cytotoxicity
A study investigated the effects of N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine derivatives on cancer cell lines using the MTT assay. The results indicated that these compounds induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
Case Study: Pharmacological Assessment in Animal Models
In vivo studies were conducted to assess the anticonvulsant properties of triazole derivatives in mice models. The results showed significant increases in seizure thresholds and reductions in seizure duration when treated with these compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of c-Met kinase, which is implicated in tumor growth and metastasis.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Neuroprotective Effects : By modulating neurotransmitter systems, it may exert anticonvulsant effects.
Q & A
Q. What synthetic by-products are likely, and how are they characterized?
- Methodological Answer : Common by-products include regioisomers (from incomplete regioselectivity) or hydrolysis products. Use LC-MS/MS for identification and reference impurity profiles of Fluconazole derivatives for analytical benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
